
1-(2-(4-Toluenesulphonyl)acetyl)-4-phenylsemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-(4-Toluenesulfonyl)acetyl)-4-phenylsemicarbazide” is a complex organic molecule. It contains a toluenesulfonyl group, an acetyl group, and a phenylsemicarbazide group. The toluenesulfonyl group is a sulfonyl group attached to a toluene, which is a benzene ring with a methyl group . The acetyl group is a functional group derived from acetic acid, and the phenylsemicarbazide group is a derivative of semicarbazide with a phenyl group attached.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the toluenesulfonyl group, the acetyl group, and the phenylsemicarbazide group. The exact synthesis process would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The toluenesulfonyl and acetyl groups are likely to be attached to the nitrogen atom of the semicarbazide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The toluenesulfonyl group is a good leaving group, so it could be replaced by a nucleophile in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the toluenesulfonyl group could make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Evaluation
The compound is involved in the synthesis of various heterocyclic compounds with potential antimicrobial activities. For instance, its derivatives have been synthesized and evaluated against Gram-positive, Gram-negative bacteria, and fungi, showing moderate to potent antimicrobial activity. This research suggests its utility in developing new antimicrobial agents (Sharshira & Hamada, 2012).
Catalytic Applications in Organic Synthesis
This compound has shown utility in one-pot reductive coupling reactions involving acetyl naphthalene derivatives, tosylhydrazide, and arylboronic acids, leading to the synthesis of substituted naphthalenes. Solvent choice significantly impacts the yield of these reactions, highlighting its role in facilitating efficient organic transformations (Shen et al., 2017).
Structural and Spectral Studies
Thiosemicarbazide derivatives have been studied for their structural and spectral properties, providing insights into their chemical behavior and potential applications in material science and molecular engineering. X-ray crystallographic studies have been employed to elucidate their molecular structures (Lima et al., 2002).
Antimalarial Agent Development
Efforts to develop new antimalarial agents have explored derivatives of this compound. Modifications to enhance activity against Plasmodium species while managing toxicity have been a focus, indicating its potential in contributing to antimalarial drug development (Klayman et al., 1983).
Metal Complexes and Coordination Chemistry
Research into the coordination chemistry of thiosemicarbazide derivatives has revealed interesting properties of metal complexes, including their geometrical structures and electronic properties. Such studies have implications for materials science, catalysis, and the design of metal-organic frameworks (Blanchard et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-12-7-9-14(10-8-12)24(22,23)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPGGRIALYWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)
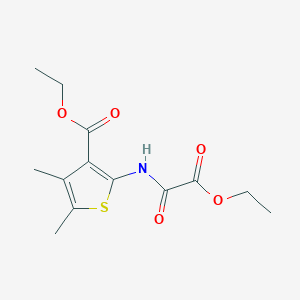
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
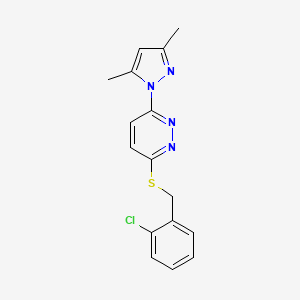
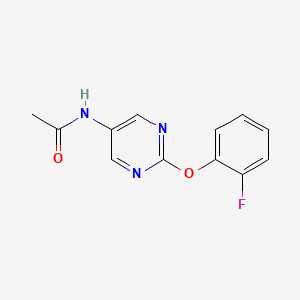
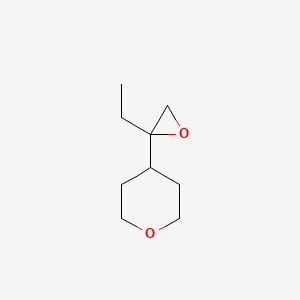
![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)
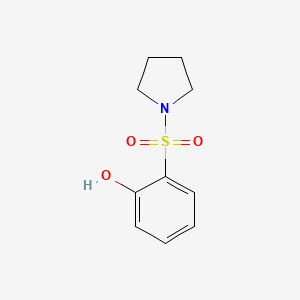

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
